5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide
Description
The compound 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide features a pyridine core substituted with a bromine atom at position 5 and a carboxamide group at position 2. The N-substituent is a hydroxyethyl group bearing furan-2-yl and furan-3-yl moieties.
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-5-22-9-12)14-2-1-4-23-14/h1-9,21H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRWRTUPBZPOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Carboxamide Core: The starting material, pyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the carboxamide.
Bromination: The carboxamide is brominated at the 5-position using bromine in an appropriate solvent such as dichloromethane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a Grignard reaction, where a Grignard reagent (e.g., ethylmagnesium bromide) is reacted with the carboxamide.
Attachment of Furan Rings: The furan rings are introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using appropriate furan boronic acids and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the multiple steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Material Science: The compound’s unique structure may be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxyethyl group and the furan rings may play a role in binding to these targets, while the bromine atom could be involved in halogen bonding interactions.
Comparison with Similar Compounds
Substituent Variations on the Hydroxyethyl Group
Thiophene vs. Furan Substitution
A closely related analog, 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide (CAS: 2097929-15-0), replaces one furan-3-yl group with a thiophen-3-yl moiety . Key differences include:
- Molecular Weight : The thiophene analog has a molecular weight of 393.3 (C₁₆H₁₃BrN₂O₃S), slightly higher than the target compound’s estimated weight (~375–385 g/mol).
Oxadiazole and Piperidine Modifications
- Oxadiazole Derivative: The compound 5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide (CAS: 2034337-28-3) introduces an oxadiazole ring linked to a dihydropyridinone .
- Piperidine Derivative: 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS: 1797574-02-7) incorporates a piperidine ring and cyanopyridine group, enhancing basicity and metabolic stability .
Core Pyridine Modifications
Halogenation Patterns
Simpler bromopyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine (CAS: 831203-13-5), highlight the role of halogen placement . Bromine at position 5 may enhance electrophilicity, while additional halogens (e.g., Cl, F) could alter steric and electronic profiles.
Carboxamide Bridge Conformation
The compound N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Acta Cryst. E, 2012) exhibits a near-planar conformation due to π-conjugation across the carboxamide bridge, with a dihedral angle of 8.38° between aromatic rings . The target compound’s furan substituents may introduce steric hindrance, reducing planarity and affecting binding interactions.
Biological Activity
5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is , with a molecular weight of approximately 356.17 g/mol. Its structure includes a bromine atom, pyridine, and furan rings, which contribute to its reactivity and interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.17 g/mol |
| Functional Groups | Bromine, Hydroxy, Carboxamide |
| Core Structure | Pyridine and Furan Rings |
Anticancer Activity
Research has indicated that 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
The compound likely exerts its anticancer effects through the following mechanisms:
- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly affecting the S phase.
- Induction of Apoptosis : Increases in lactate dehydrogenase (LDH) activity suggest apoptosis induction in treated cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Anti-inflammatory Activity
5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide has shown potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest neuroprotective effects, indicating potential applications in neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neural tissues.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM, demonstrating its potential as an effective chemotherapeutic agent.
Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties against various pathogens. The findings revealed that the compound exhibited comparable efficacy to standard antibiotics, making it a promising candidate for further development in antimicrobial therapies.
Q & A
Q. What synthetic strategies are recommended for preparing 5-bromo-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide?
Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the pyridine-3-carboxylic acid derivative is activated (e.g., via chloride formation using thionyl chloride) and coupled with the hydroxyethyl-furan intermediate. A modified Ullmann or Buchwald-Hartwig amidation can introduce the bromine substituent. For example, and describe analogous syntheses using reflux conditions with pyridine and p-toluenesulfonic acid as catalysts . Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.
Q. How can the structural identity and purity of this compound be validated?
Methodological Answer:
- X-ray crystallography (as in ) confirms molecular conformation and hydrogen-bonding patterns (e.g., planar π-conjugation and dimer formation via N–H⋯O interactions) .
- NMR spectroscopy : Analyze the pyridine ring protons (δ 8.5–9.0 ppm), furan protons (δ 6.0–7.5 ppm), and hydroxyethyl group (broad ~δ 5.0 ppm for –OH).
- HPLC/MS : Use a C18 column with UV detection (254 nm) and electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+) .
Q. What solvents and conditions optimize solubility for in vitro assays?
Methodological Answer: The compound’s solubility depends on its polar groups (amide, hydroxyl) and hydrophobic furan/pyridine moieties. Test DMSO for stock solutions (10–50 mM) and dilute in PBS or cell culture media. notes that methoxy or bromo substituents on pyridine enhance solubility in polar aprotic solvents like DMF or acetonitrile . Sonication (30–60 min) and warming (37°C) may aid dissolution.
Advanced Research Questions
Q. How can in vitro receptor-binding assays be designed to evaluate this compound’s pharmacological activity?
Methodological Answer:
- Target Selection : Prioritize receptors with homology to compounds in (e.g., vasopressin V1b receptors) .
- Assay Design : Use CHO cells transfected with human V1b receptors. Measure intracellular Ca2+ flux (Fluo-4 dye) or cAMP inhibition (ELISA) upon compound treatment. details competitive binding assays with nanomolar affinity ranges and IC50 determination .
- Controls : Include AVP (arginine vasopressin) as an agonist and SSR149415 () as a reference antagonist .
Q. What computational approaches predict this compound’s target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures from the Protein Data Bank (e.g., V1b receptor, PDB ID 4LGD). Focus on the amide and furan groups as hydrogen-bond donors/acceptors .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Monitor RMSD and interaction energies between the bromopyridine moiety and hydrophobic receptor pockets .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Modifications : Replace bromine with Cl/CF3 () or vary furan positions (2-yl vs. 3-yl) to assess steric/electronic effects .
- Assay Parallelization : Test derivatives in parallel binding (V1b/V1a selectivity) and metabolic stability assays (hepatic microsomes). highlights SAR strategies for thienopyridine carboxamides using iterative substituent changes .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports high yields under reflux with pyridine, while other methods (e.g., DMF-based coupling) may require optimization for scalability. Resolve by screening catalysts (e.g., p-TsOH vs. CuI) .
- Biological Target Conflicts : While identifies V1b antagonism, related compounds () show thiazolidinone-based activity. Validate specificity via counter-screening against unrelated receptors (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
